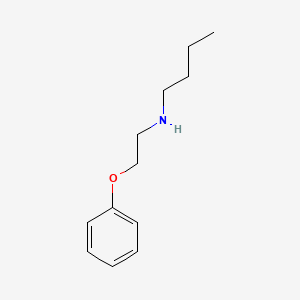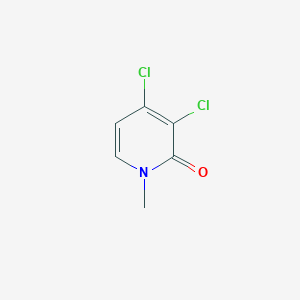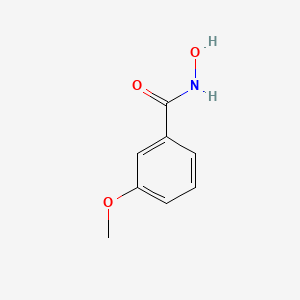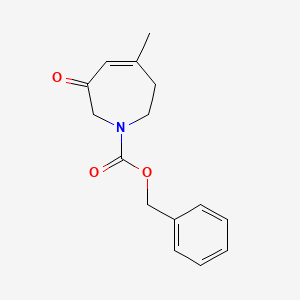
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: is an organic compound with the molecular formula C15H17NO3 . This compound is part of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the condensation of benzylamine with a suitable ketoester under acidic or basic conditions. The reaction is followed by cyclization to form the azepine ring. Common reagents used in this synthesis include benzylamine, methyl acetoacetate, and various catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of heterocyclic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepine ring structure is found in various drugs, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azepine ring can interact with biological macromolecules, altering their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: shares similarities with other azepine derivatives such as and . These compounds also contain the azepine ring and are used in various therapeutic applications.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups, along with the keto and ester functionalities, provide a versatile framework for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
benzyl 4-methyl-6-oxo-3,7-dihydro-2H-azepine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-12-7-8-16(10-14(17)9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 |
InChI-Schlüssel |
NTPPOYBWVUHRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


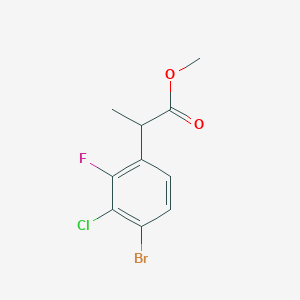
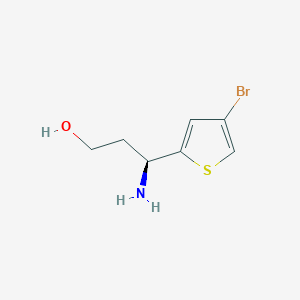
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
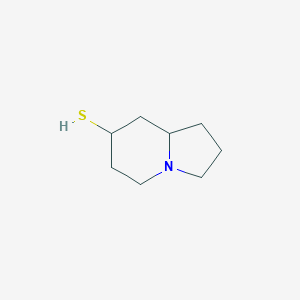
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

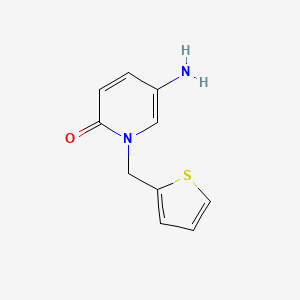
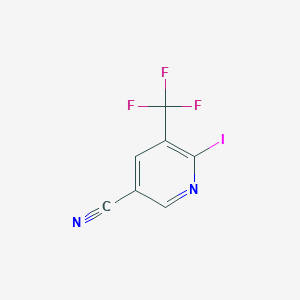
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
